N-(3,4-dichlorophenyl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]benzenesulfonamide
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Overview
Description
N-(3,4-dichlorophenyl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]benzenesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a dichlorophenyl group, a methoxyphenyl group, and a piperazine ring. Its multifaceted structure allows it to interact with various biological targets, making it a valuable compound for research in pharmacology and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]benzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3,4-dichloroaniline with 2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dichlorophenyl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-(3,4-dichlorophenyl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]benzenesulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]benzenesulfonamide involves its interaction with specific molecular targets. It acts as an antagonist or agonist at various receptors, including dopamine and serotonin receptors. The compound can induce apoptosis in certain cell types by modulating signaling pathways and gene expression . Additionally, it exhibits neuroprotective effects by inhibiting acetylcholinesterase activity and reducing oxidative stress .
Properties
Molecular Formula |
C25H25Cl2N3O4S |
---|---|
Molecular Weight |
534.5g/mol |
IUPAC Name |
N-(3,4-dichlorophenyl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]benzenesulfonamide |
InChI |
InChI=1S/C25H25Cl2N3O4S/c1-34-24-10-6-5-9-23(24)28-13-15-29(16-14-28)25(31)18-30(19-11-12-21(26)22(27)17-19)35(32,33)20-7-3-2-4-8-20/h2-12,17H,13-16,18H2,1H3 |
InChI Key |
GFZGDWCNXDDWKH-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)CN(C3=CC(=C(C=C3)Cl)Cl)S(=O)(=O)C4=CC=CC=C4 |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)CN(C3=CC(=C(C=C3)Cl)Cl)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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